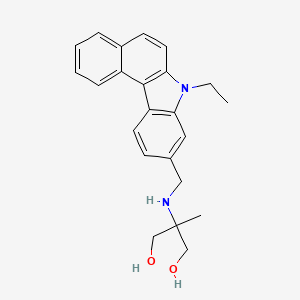
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a complex molecular structure that includes a pentitol backbone, a nitrophenyl group, and a diazenyl linkage, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol typically involves multiple steps, including the formation of the diazenyl linkage and the attachment of the nitrophenyl group. The process often begins with the preparation of the diazenyl intermediate, followed by its reaction with a suitable pentitol derivative under controlled conditions. Common reagents used in these reactions include diazonium salts, reducing agents, and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl and nitrophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and nitrophenyl group play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)pentitol
- 1-deoxy-1-((4,5-dimethyl-2-(phenylazo)phenyl)amino)-D-ribitol
Uniqueness
1-deoxy-1-((4,5-dimethyl-2-((E)-(4-nitrophenyl)diazenyl)phenyl)amino)pentitol is unique due to its specific structural features, such as the nitrophenyl group and the diazenyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
| 6286-17-5 | |
Molekularformel |
C19H24N4O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
5-[4,5-dimethyl-2-[(4-nitrophenyl)diazenyl]anilino]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H24N4O6/c1-11-7-15(20-9-17(25)19(27)18(26)10-24)16(8-12(11)2)22-21-13-3-5-14(6-4-13)23(28)29/h3-8,17-20,24-27H,9-10H2,1-2H3 |
InChI-Schlüssel |
ZAQVZMOTWPKVMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




